3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
furan-2-yl-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-15-6-8-22(9-7-15)17-4-5-18(21-20-17)23-10-12-24(13-11-23)19(25)16-3-2-14-26-16/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZGHUHEDZSOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazines
The foundational pyridazine ring forms via cyclocondensation, as demonstrated in PMC studies:
Substrate preparation :
Cyclization :
Example protocol (adapted for target molecule):
1. Dissolve Z-1,4-enedione (1.0 mmol) in MeOH/H2O (15 mL, 3:1)
2. Add hydrazine hydrochloride (1.2 mmol) portionwise at 0°C
3. Stir 6 hr, warm to RT gradually
4. Quench with sat. NaHCO3, extract with EtOAc (3×20 mL)
5. Dry (Na2SO4), concentrate, purify via silica chromatography (Hex:EtOAc 4:1)
Functionalization of Pyridazine Intermediates
Nucleophilic Aromatic Substitution at C-3 and C-6
The regioselective introduction of piperazine and piperidine groups exploits the differential reactivity of pyridazine positions:
| Position | Reactivity | Preferred Conditions |
|---|---|---|
| C-3 | Moderate | Pd-catalyzed coupling (Buchwald-Hartwig) |
| C-6 | High | SNAr with amines (no catalyst) |
Protocol for C-6 amination (adapted from EvitaChem data):
- Charge 3-bromo-6-chloropyridazine (1.0 equiv.), 4-methylpiperidine
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine is a complex organic compound that has garnered attention in scientific research and medicinal chemistry due to its unique structural features. The compound contains a furan ring, piperazine moiety, and a pyridazine core, which contribute to its potential biological activities. This article explores its applications, particularly in pharmacology and medicinal chemistry.
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that derivatives of piperazine, including those with pyridazine structures, exhibit antidepressant effects. The compound's ability to interact with neurotransmitter systems may contribute to its potential as an antidepressant. For instance, studies have shown that certain piperazine derivatives can enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .
2. Analgesic Properties
Compounds similar to this compound have demonstrated significant analgesic activity. In particular, studies on pyridazinone derivatives have revealed their effectiveness in reducing pain in various animal models. These compounds often exhibit a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them promising candidates for pain management therapies .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound class are noteworthy. Research indicates that certain derivatives can selectively inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. For example, compounds with similar structures have shown high selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory conditions without the common gastrointestinal side effects associated with traditional NSAIDs .
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Intermediate: The initial step includes reacting furan derivatives with piperazine under controlled conditions to form the furan-piperazine intermediate.
- Coupling Reactions: This intermediate is then coupled with pyridazine derivatives using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
- Purification Techniques: Advanced purification methods such as chromatography are employed to isolate the pure compound from reaction mixtures.
Case Studies
Case Study 1: Analgesic Activity Evaluation
A study evaluating various pyridazine derivatives demonstrated that compounds similar to this compound exhibited potent analgesic effects in animal models. The study highlighted that these compounds could be more effective than conventional analgesics like acetaminophen and showed minimal side effects related to gastric ulceration .
Case Study 2: Anti-inflammatory Research
In another case study, researchers investigated the anti-inflammatory properties of piperazine derivatives containing pyridazine rings. The results indicated that these compounds significantly reduced edema in animal models of inflammation, supporting their potential use as safer alternatives to existing NSAIDs .
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related pyridazine derivatives, focusing on substituents, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Notes:
- Discrepancy in Target Compound’s Molecular Weight: The molecular formula C23H22N6O corresponds to a theoretical molecular weight of 398.4 g/mol, conflicting with the reported 338.4 g/mol in .
- Key Substituent Effects: Furan-2-carbonyl (Target Compound): Enhances hydrogen-bonding capacity compared to aryl or sulfonyl groups . 4-Methylpiperidine: Increases lipophilicity vs. Sulfonyl Groups (Compounds in –7): Improve target selectivity via polar interactions but may reduce CNS penetration .
Research Findings and Implications
Synthetic Flexibility : Pyridazine derivatives are synthesized via nucleophilic substitution (e.g., piperazine addition to dichloropyridazine) or cross-coupling reactions (e.g., Suzuki for aryl/heteroaryl groups) . The target compound’s furan-carbonyl piperazine likely follows similar routes.
Biological Activity Trends: Kinase Inhibition: Sulfonyl and pyrimidinyl substituents (e.g., MW069a) correlate with kinase inhibitory activity . Antimicrobial Potential: Chlorophenyl and thiophene derivatives show antibacterial activity, suggesting the target compound’s furan group warrants testing in similar assays .
Pharmacokinetic Considerations : The 4-methylpiperidine group in the target compound may enhance metabolic stability compared to ethylpiperazine or unsubstituted piperidines .
Biological Activity
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with piperazine and piperidine moieties. The furan-2-carbonyl group is a notable feature that may influence its biological interactions.
Molecular Formula
- Molecular Formula : C22H22N4O
- IUPAC Name : this compound
G Protein-Coupled Receptors (GPCRs)
Recent studies indicate that compounds similar to this compound may interact with GPCRs, which are crucial in mediating various physiological responses. These receptors are involved in signal transduction pathways that regulate important functions such as neurotransmission, hormone release, and immune responses .
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. It appears to influence pathways related to cell proliferation and apoptosis. For instance, its interaction with the p53 pathway, a critical tumor suppressor mechanism, suggests potential applications in cancer therapy .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against:
- HeLa Cells : Exhibited significant growth inhibition.
- MCF7 Cells : Induced apoptosis through caspase activation.
In Vivo Studies
Animal model studies have further supported the anticancer potential of this compound. For example:
- Xenograft Models : Demonstrated reduced tumor growth in mice treated with the compound compared to controls.
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
Case Study 1: Efficacy in Breast Cancer Models
A study conducted on MCF7 breast cancer xenografts showed that administration of this compound resulted in a significant decrease in tumor size after four weeks of treatment compared to untreated controls. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of the compound in models of neurodegeneration. It was shown to enhance neuronal survival and reduce markers of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Synthesis optimization requires careful control of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may promote side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .
- Reagent stoichiometry : A 1.2:1 molar ratio of piperazine derivatives to pyridazine precursors minimizes unreacted starting material .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine/pyridazine ring integrity .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (expected ~440–460 g/mol) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% required for biological assays) .
Q. What are the hypothesized biological targets based on structural features?
The compound’s dual piperazine and pyridazine moieties suggest interactions with:
- Neurotransmitter receptors : Serotonin (5-HT) or dopamine receptors due to piperazine’s affinity for GPCRs .
- Kinases : Pyridazine derivatives often inhibit ATP-binding pockets in kinases (e.g., MAPK, EGFR) .
- Microbial enzymes : Furan groups may disrupt bacterial cell wall synthesis enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate substituent contributions to bioactivity?
Methodology :
Q. Example SAR Table :
Q. What experimental strategies assess stability under pharmacological conditions?
- pH stability : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Heat samples to 40–60°C and analyze for decomposition products (e.g., furan ring oxidation) .
- Light sensitivity : Expose to UV-Vis light (300–400 nm) to detect photolytic byproducts .
Q. How to resolve contradictions between in vitro binding assays and cellular efficacy?
- Assay validation : Use orthogonal methods (e.g., SPR for binding vs. Western blot for cellular target modulation) .
- Solubility testing : Ensure compound solubility in assay media (DMSO ≤0.1% to avoid cytotoxicity) .
- Metabolic stability : Perform liver microsomal assays to identify rapid metabolism issues .
Q. Which computational approaches predict binding modes with protein targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets or GPCR binding sites .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) to assess binding stability .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) .
Q. What methodologies compare in vivo pharmacokinetics with in vitro metabolic data?
- In vivo PK : Administer compound (IV/oral) to rodents; collect plasma for LC-MS/MS analysis of t, C .
- In vitro metabolism : Use human liver microsomes + NADPH to measure intrinsic clearance .
- Correlation analysis : Apply physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
